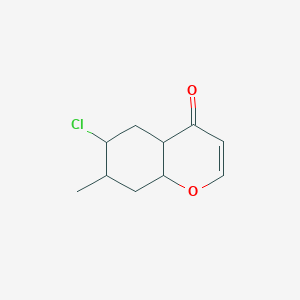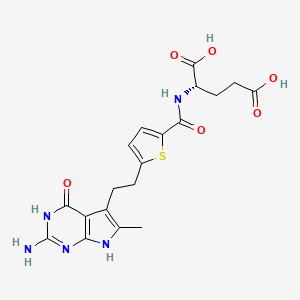
Antitumor agent-99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-99 is a promising anticancer compound known for its ability to target specific cancer cell receptors and transporters. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-99 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The intermediates are then subjected to further reactions, such as coupling and deprotection, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Aplicaciones Científicas De Investigación
Antitumor agent-99 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used to investigate the mechanisms of cancer cell inhibition and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the development of new anticancer drugs and formulations
Mecanismo De Acción
Antitumor agent-99 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It binds to receptors and transporters on the cancer cell surface, leading to the inhibition of key signaling pathways. This results in the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antitumor agent-99 include other anticancer agents such as:
Podophyllotoxin: Known for its ability to inhibit DNA topoisomerase II.
Cisplatin: A platinum-containing compound that induces DNA damage.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II
Uniqueness
This compound is unique due to its specific targeting of cancer cell receptors and transporters, which enhances its selectivity and reduces off-target effects. This makes it a promising candidate for further development as a targeted cancer therapy .
Propiedades
Fórmula molecular |
C19H21N5O6S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S)-2-[[5-[2-(2-amino-6-methyl-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N5O6S/c1-8-10(14-15(21-8)23-19(20)24-17(14)28)4-2-9-3-6-12(31-9)16(27)22-11(18(29)30)5-7-13(25)26/h3,6,11H,2,4-5,7H2,1H3,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t11-/m0/s1 |
Clave InChI |
MRXAFOVLJCWIMT-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




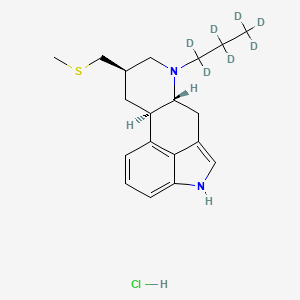
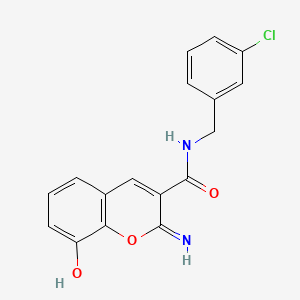
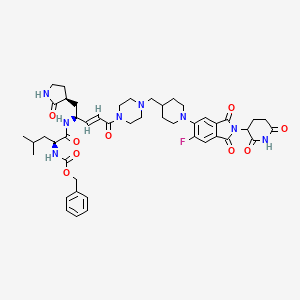
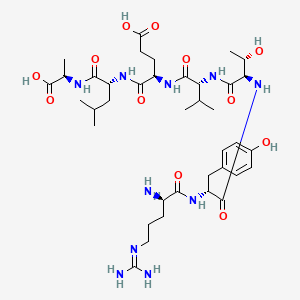

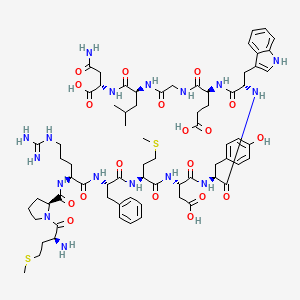
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)

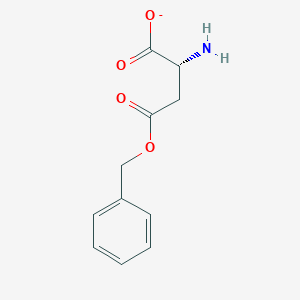
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
